![molecular formula C18H9Cl2N3O3S B4180556 N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide](/img/structure/B4180556.png)
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide
Descripción general
Descripción
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide, also known as TAK-715, is a small molecule inhibitor that is used in scientific research to study the role of mitogen-activated protein kinase (MAPK) signaling pathways in various cellular processes. MAPKs are a group of protein kinases that play a crucial role in regulating cell growth, differentiation, and survival. TAK-715 has been shown to selectively inhibit the activity of p38 MAPK, which is involved in inflammation, apoptosis, and stress response pathways.
Mecanismo De Acción
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide selectively inhibits the activity of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes that are regulated by p38 MAPK signaling pathways.
Biochemical and Physiological Effects:
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response. N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has also been shown to promote cell survival and inhibit apoptosis in various cell types. In addition, N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has been shown to have anti-tumor effects in several cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has several advantages as a tool for scientific research. It is a selective inhibitor of p38 MAPK, which allows for the specific study of this signaling pathway without affecting other cellular processes. N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide is also relatively stable and has a long half-life, which allows for prolonged inhibition of p38 MAPK activity. However, N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has some limitations as well. It has low solubility in water, which can limit its use in certain experimental settings. In addition, N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has been shown to have off-target effects on other protein kinases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide. One area of interest is the role of p38 MAPK signaling pathways in aging and age-related diseases. N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has been shown to have anti-inflammatory and anti-apoptotic effects, which could be beneficial in the treatment of age-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective inhibitors of p38 MAPK, which could improve the specificity and efficacy of these compounds in scientific research and drug development. Finally, the use of N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide in combination with other inhibitors or chemotherapeutic agents could be explored as a potential strategy for improving cancer treatment outcomes.
Aplicaciones Científicas De Investigación
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has been used extensively in scientific research to study the role of p38 MAPK signaling pathways in various cellular processes. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-tumor effects in vitro and in vivo. N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]-2-nitrobenzamide has also been used to study the effects of p38 MAPK inhibition on bone metabolism, cardiac function, and neuronal survival.
Propiedades
IUPAC Name |
N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3O3S/c19-14-6-5-10(7-15(14)20)13-9-27-18(12(13)8-21)22-17(24)11-3-1-2-4-16(11)23(25)26/h1-7,9H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLRAWKJBWDMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)Cl)Cl)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]-2-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180490.png)
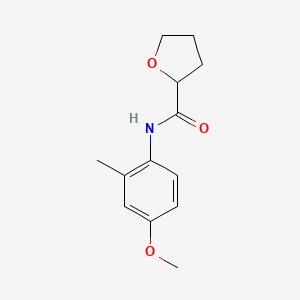
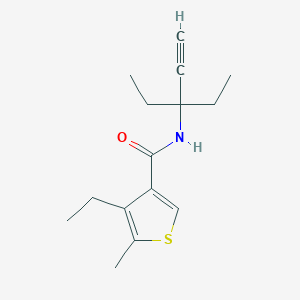
![8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180505.png)
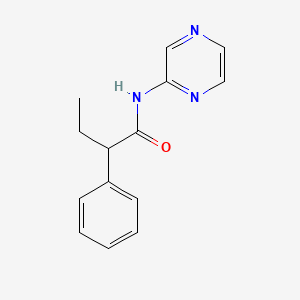
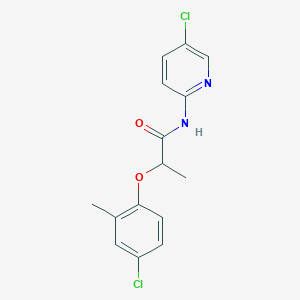


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4180541.png)
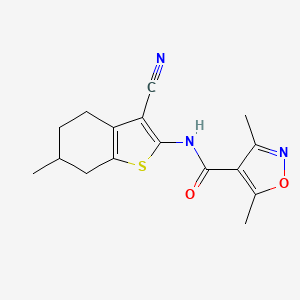
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4180564.png)
![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4180568.png)
![5-methyl-4-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4180569.png)